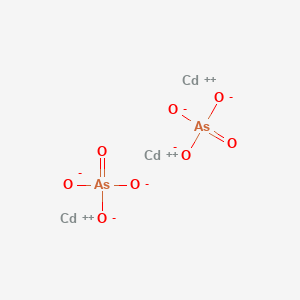

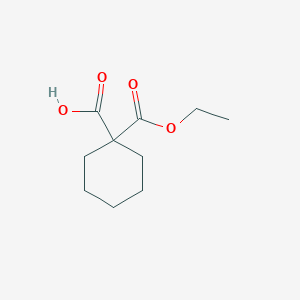

![molecular formula C14H12O4S B1612038 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid CAS No. 2487-39-0](/img/structure/B1612038.png)

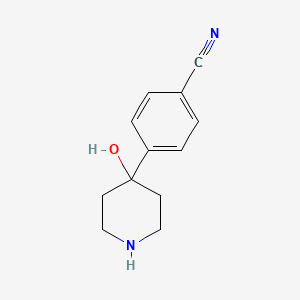

3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid

Übersicht

Beschreibung

3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid , also known by its IUPAC name, is a chemical compound with the following properties:

- Molecular Formula : C~18~H~19~NO~2~S~2~

- Molecular Weight : 345.49 g/mol

- Appearance : Dark red solid

Molecular Structure Analysis

The molecular structure of 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid consists of the following functional groups:

- A piperidine ring (containing a sulfur atom) attached to a naphthalene ring .

- A carbodithioate group.

Physical And Chemical Properties Analysis

- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

- Melting Point : Determine the temperature at which it transitions from solid to liquid.

- Stability : Assess its stability under different conditions (e.g., temperature, pH).

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Complex Formation

- Characterization of Molecular Complexes : The structure of 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid (referred to as compound 1) and its molecular complex with other compounds has been determined. Compound 1 was found to crystallize in a specific space group, and its molecular complex formation with 4,4′-bipyridine resulted in different types of hydrogen bonding interactions (Singh & Baruah, 2011).

Synthesis and Chemical Reactions

- Synthesis of Benzo[g]indoles : A study described the reaction of derivatives of 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid with primary amines, leading to the formation of various benzo[g]indoles, which are significant in organic chemistry (Yi, Cho, & Lee, 2005).

Applications in Biochemistry and Molecular Biology

- Electrochemical Detection of Modified Oligonucleotides : Compounds derived from the reaction of 1,4-naphthoquinone with β-thiopropionic acid, including 3-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)thio]propanoic acids, were used to modify oligonucleotides. This modification facilitated their electrochemical detection on Au electrodes, indicating potential applications in molecular biology and bioanalytical chemistry (Shundrin et al., 2016).

Anticancer Potential

- Synthesis and Anticancer Evaluation : Derivatives of 1,4-naphthoquinone, including those containing the 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid moiety, were synthesized and evaluated for their anticancer activity. Some of these compounds displayed potent cytotoxic activity against various human cancer cell lines, with low toxicity in normal human kidney cells, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Binding with Serum Albumin

- Selective Binding to Serum Albumin Proteins : The study of naphthoquinone derivatives, including those tethered to carboxylic acids or pyridines like 3-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)thio]propanoic acid, revealed selective and substrate-dependent binding to bovine and human serum albumin. This understanding is crucial in evaluating the pharmacokinetics and pharmacodynamics of these compounds (Jali, Kuang, Neamati, & Baruah, 2014).

Safety And Hazards

- Hazard Statements : The compound poses risks associated with ingestion (H302), skin irritation (H315), eye irritation (H319), and inhalation (H335).

- Precautionary Measures : Handle with care, avoid contact with eyes and skin, and use appropriate protective equipment.

Zukünftige Richtungen

Research avenues include:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Explore modifications to enhance properties.

- Structural Elucidation : Further characterize its structure using spectroscopic techniques.

Eigenschaften

IUPAC Name |

3-(3-methyl-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-8-12(17)9-4-2-3-5-10(9)13(18)14(8)19-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPMAEULEMJCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592993 | |

| Record name | 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |

CAS RN |

2487-39-0 | |

| Record name | 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611955.png)

![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)